3-(4-Fluorobenzoyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQPEKDTIMMPGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorobenzoyl)quinoline

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for 3-(4-Fluorobenzoyl)quinoline, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis of acylquinolines, particularly at the 3-position, presents unique challenges due to the electronic nature of the quinoline ring. Direct acylation methods like the Friedel-Crafts reaction are often problematic. This guide details a robust two-step synthetic strategy commencing with the formation of a versatile quinoline-3-carbonitrile intermediate, followed by a Grignard reaction to introduce the 4-fluorobenzoyl moiety. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction and Strategic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization of the quinoline ring is crucial for modulating pharmacological activity. The introduction of an aryl ketone, such as the 4-fluorobenzoyl group, at the 3-position can significantly influence the molecule's biological properties.

Direct electrophilic acylation of the quinoline ring, for instance, via a Friedel-Crafts reaction, is generally not a feasible approach. The nitrogen atom in the quinoline ring acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. This interaction can also lead to poor regioselectivity and low yields.

Therefore, a more strategic, multi-step approach is required. The pathway detailed in this guide focuses on the initial construction of a quinoline ring bearing a functional group at the 3-position that can be readily converted to the desired ketone. Quinoline-3-carbonitrile emerges as an ideal intermediate due to the versatile reactivity of the nitrile group. The subsequent conversion of the nitrile to a ketone via a Grignard reaction is a well-established and reliable transformation.

This two-step strategy, outlined below, offers a logical and efficient route to this compound:

-

Step 1: Synthesis of Quinoline-3-carbonitrile. A multicomponent reaction provides an effective method for the construction of the functionalized quinoline core.

-

Step 2: Grignard Reaction with 4-Fluorophenylmagnesium Bromide. The nitrile group of quinoline-3-carbonitrile is reacted with a suitable Grignard reagent to yield the target ketone after acidic workup.

This approach circumvents the challenges of direct acylation and provides a clear, reproducible path to the target molecule.

Synthesis Pathway and Experimental Protocols

Overall Synthesis Scheme

Caption: Overall two-step synthesis pathway to this compound.

Step 1: Synthesis of Quinoline-3-carbonitrile

The synthesis of the key intermediate, quinoline-3-carbonitrile, can be efficiently achieved through a Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In this protocol, 2-aminobenzaldehyde is reacted with malononitrile.

Reaction: 2-Aminobenzaldehyde + Malononitrile → Quinoline-3-carbonitrile

Mechanism Rationale: This reaction proceeds via an initial Knoevenagel condensation between the aldehyde group of 2-aminobenzaldehyde and the active methylene group of malononitrile, catalyzed by a base such as piperidine. This is followed by an intramolecular cyclization where the amino group attacks one of the nitrile groups, and subsequent dehydration and tautomerization to form the aromatic quinoline ring.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

| Parameter | Value |

| Starting Materials | 2-Aminobenzaldehyde, Malononitrile |

| Catalyst | Piperidine |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux |

| Typical Yield | 80-90% |

Step 2: Synthesis of this compound via Grignard Reaction

This step involves the conversion of the nitrile group in quinoline-3-carbonitrile to the desired ketone using a Grignard reagent.

Reaction: Quinoline-3-carbonitrile + 4-Fluorophenylmagnesium Bromide → this compound

Mechanism Rationale: The carbon atom of the nitrile group is electrophilic and is attacked by the nucleophilic carbon of the Grignard reagent (4-fluorophenylmagnesium bromide). This addition reaction forms an intermediate imine anion, which is stabilized as a magnesium salt. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[1] It is crucial to use anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[2]

Caption: Mechanism of the Grignard reaction for the synthesis of this compound.

Experimental Protocol:

2.3.1. Preparation of 4-Fluorophenylmagnesium Bromide

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (e.g., CaCl₂), and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: Place magnesium turnings (1.1 eq) in the flask. In the dropping funnel, place a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).[3]

-

Initiation and Reaction: Add a small portion of the 4-bromofluorobenzene solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine. Once initiated (indicated by cloudiness and gentle reflux), add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has reacted. The resulting Grignard reagent is a grayish solution.

2.3.2. Reaction with Quinoline-3-carbonitrile

-

Reactant Preparation: In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve quinoline-3-carbonitrile (1.0 eq) in anhydrous THF.

-

Grignard Addition: Cool the solution of quinoline-3-carbonitrile in an ice bath. Slowly add the freshly prepared 4-fluorophenylmagnesium bromide solution (typically 1.1-1.5 eq) via a cannula or dropping funnel with vigorous stirring.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

-

Work-up and Purification: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Materials | Quinoline-3-carbonitrile, 4-Bromofluorobenzene, Magnesium |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Work-up | Acidic aqueous solution |

| Typical Yield | 60-75% |

Conclusion

The synthesis of this compound is effectively achieved through a strategic two-step pathway that utilizes quinoline-3-carbonitrile as a key intermediate. This approach successfully bypasses the inherent difficulties of direct Friedel-Crafts acylation on the quinoline nucleus. The detailed protocols and mechanistic explanations provided in this guide offer a reliable and reproducible method for obtaining the target compound, which is of significant interest in the field of drug discovery and development. The presented methodology is amenable to scale-up and further derivatization, highlighting its utility for research and industrial applications.

References

-

Ahmed, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 102968. [Link]

- Anonymous. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Anonymous. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

-

Anonymous. (n.d.). Gewald reaction. Wikipedia. [Link]

- Baruah, U., et al. (n.d.).

-

Gevorg, S. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Chemistry Steps. [Link]

- Hosseini-Zare, M. S., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry.

- Jadhav, P., et al. (2023). One Pot Environmental Benign Protocol For Synthesis Of Quinoline-3-Carbonitrile Derivatives. IOSR Journal of Applied Chemistry.

- Li, J. J. (n.d.). Heterocyclic Chemistry in Drug Discovery. John Wiley and Sons Inc.

- Majumdar, K.C., & Chattopadhyay, S.K. (Eds.). (2011). Heterocycles in Natural Product Synthesis. John Wiley and Sons.

-

MySkinRecipes. (n.d.). 4-Fluorophenylmagnesium bromide solution. [Link]

- Othman, L. A., et al. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals.

-

PrepChem.com. (n.d.). Synthesis of A. Bromo(4-fluorophenyl)magnesium. [Link]

-

Re-Action. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Re-Action. [Link]

-

Smith, A. M., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]

-

University of Michigan. (n.d.). The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

- Vessecchi, R., et al. (2022). Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). Mini-Reviews in Organic Chemistry.

-

Wikipedia contributors. (n.d.). Quinoline. Wikipedia. [Link]

-

YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

-

Zhang, X., et al. (2024). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Advances. [Link]

Sources

An In-depth Technical Guide to 3-(4-Fluorobenzoyl)quinoline

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and potential applications of 3-(4-Fluorobenzoyl)quinoline, a notable member of the versatile quinoline family.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. First identified in 1834, its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous therapeutic agents. The adaptability of the quinoline nucleus, which allows for a wide range of chemical modifications, has made it a privileged scaffold in the quest for novel drugs. This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its chemical identity, structural features, and potential for further investigation in drug discovery.

Core Compound Identification

Chemical Identity:

-

Systematic Name: (4-Fluorophenyl)(quinolin-3-yl)methanone

-

Common Name: this compound

-

CAS Number: 1183511-02-5

-

Molecular Formula: C₁₆H₁₀FNO

-

Molecular Weight: 251.26 g/mol

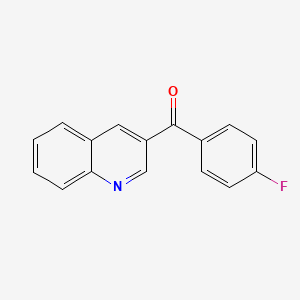

Structural Representation:

The structure of this compound features a quinoline ring system linked at the 3-position to a carbonyl group, which is in turn bonded to a 4-fluorophenyl group.

Caption: 2D Structure of this compound

Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, the following properties can be predicted based on its structure and data from closely related compounds.

| Property | Predicted Value/Information | Source |

| Physical State | Likely a solid at room temperature. | Inferred from similar structures. |

| Melting Point | Not available. | |

| Boiling Point | Predicted: 467.6±45.0 °C | [1] |

| Solubility | Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and methanol (with heating).[1] | [1] |

| pKa | Predicted: 4.32±0.50 | [1] |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not explicitly detailed in readily accessible scientific literature. However, based on established synthetic methodologies for quinoline derivatives, a plausible synthetic route would involve a Friedel-Crafts acylation of quinoline with 4-fluorobenzoyl chloride.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of quinoline in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) at 0 °C under an inert atmosphere.

-

Acylation: Slowly add 4-fluorobenzoyl chloride to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with ice-water, and the product is extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Characterization:

While specific spectral data for this compound is not available, the following techniques would be essential for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the protons on the quinoline and fluorophenyl rings.

-

¹³C NMR would provide information on the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: An IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) group, typically in the range of 1650-1700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Applications in Drug Discovery and Development

The quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][4][5][6][7][8][9][10] The presence of a fluorine atom in the 4-position of the benzoyl group in this compound is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Potential Therapeutic Areas:

-

Anticancer Activity: Many quinoline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerase.[4][11]

-

Antimalarial Activity: The quinoline core is central to several antimalarial drugs, and novel derivatives are continuously being explored to combat drug resistance.[6]

-

Anticonvulsant Activity: Some quinoline derivatives have demonstrated anticonvulsant properties, suggesting potential applications in the treatment of epilepsy.[12]

-

Antimicrobial Activity: The quinoline ring is a key component of quinolone antibiotics, and new derivatives are being investigated for their antibacterial and antifungal properties.

Workflow for Pharmacological Evaluation:

Caption: A typical workflow for evaluating the pharmacological potential of a new chemical entity.

Conclusion

This compound represents a promising, yet underexplored, molecule within the esteemed class of quinoline derivatives. While specific experimental data remains scarce, its structural features suggest a high potential for biological activity. This guide provides a foundational understanding of its chemical identity, a plausible synthetic approach, and a framework for its potential applications in drug discovery. Further research into the synthesis, characterization, and pharmacological evaluation of this compound is warranted to unlock its full therapeutic potential.

References

- Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. Molecules. 2016.

-

PubChem. 3-(4-Fluorobenzoyl)morpholine. National Center for Biotechnology Information. Available from: [Link]

-

Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

-

PubMed. Biological activities of quinoline derivatives. Available from: [Link]

- Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. 2022.

-

PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Available from: [Link]

-

RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available from: [Link]

-

Wikipedia. Quinoline. Available from: [Link]

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available from: [Link]

-

Bentham Science. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Available from: [Link]

-

ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available from: [Link]

-

RSC Publishing. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Available from: [Link]

-

PubMed. Recent contributions of quinolines to antimalarial and anticancer drug discovery research. Available from: [Link]

-

Thieme. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Available from: [Link]

Sources

- 1. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hammer.purdue.edu [hammer.purdue.edu]

- 8. Quinoline synthesis [organic-chemistry.org]

- 9. Recent contributions of quinolines to antimalarial and anticancer drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

in vitro evaluation of 3-(4-Fluorobenzoyl)quinoline

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-Fluorobenzoyl)quinoline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a comprehensive framework for the in vitro evaluation of a novel quinoline derivative, this compound. We move beyond simple protocol recitation to provide a strategic, field-proven approach, emphasizing the causal logic behind experimental choices and the establishment of self-validating assays. This document serves as a technical whitepaper for researchers aiming to characterize the biological potential of new chemical entities, using this compound as a primary exemplar.

Foundational Assessment: Physicochemical Characterization

Before any biological evaluation, a thorough understanding of the compound's fundamental physicochemical properties is critical for data integrity and interpretation.[4][5] These properties govern the compound's behavior in aqueous assay media and its ability to interact with cellular systems.

Key Parameters:

-

Aqueous Solubility: Determines the achievable concentration range in biological buffers and media. Poor solubility can lead to compound precipitation and artifactual results. Both kinetic and thermodynamic solubility should be assessed.[4][]

-

Lipophilicity (LogP/LogD): This parameter, which describes a compound's affinity for lipid versus aqueous environments, is crucial for predicting membrane permeability and potential off-target effects.[4]

-

Chemical Stability: The compound's stability in the assay buffer and solvent (e.g., DMSO) over the experiment's duration must be confirmed to ensure the observed effects are from the parent compound and not a degradant.[5][]

-

Purity: High purity (>95%) is essential and should be verified by methods such as HPLC and NMR.

A Strategic Framework for In Vitro Evaluation

A tiered approach is the most efficient method for evaluating a novel compound. This strategy begins with broad screening to identify biological activity, followed by more specific, hypothesis-driven assays to elucidate the mechanism of action.

Caption: A tiered workflow for the in vitro evaluation of a novel compound.

Tier 1: Cytotoxicity & Antiproliferative Screening

The initial goal is to determine if this compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. This is typically performed against a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a non-cancerous control cell line (e.g., HEK293 or fibroblasts) to assess selectivity.

Causality Behind the Choice: XTT vs. MTT Assay

Both MTT and XTT assays measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[7] Viable cells reduce a tetrazolium salt to a colored formazan product.[8]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a water-insoluble purple formazan, requiring an additional solubilization step with a solvent like DMSO.[7][9] This step can introduce variability and is a procedural bottleneck.

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A second-generation dye that produces a water-soluble orange formazan, eliminating the solubilization step.[10] This simplifies the protocol, reduces potential errors, and is generally preferred for higher throughput screening.[7]

For these reasons, the XTT assay is recommended for the primary screening of this compound.

Caption: Comparison of MTT and XTT experimental workflows.

Experimental Protocol: XTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include:

-

Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO).

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Untreated Control: Cells in medium only.

-

-

Incubation: Incubate plates for the desired exposure time (e.g., 48 or 72 hours).

-

Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.

-

XTT Addition: Add 50 µL of the activated XTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a noticeable color change occurs in the control wells.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450-500 nm, with a reference wavelength between 630-690 nm.[7]

Data Presentation and Analysis

Results are typically expressed as the concentration that inhibits 50% of cell viability (IC₅₀).

| Cell Line | Compound | IC₅₀ (µM) after 48h |

| MCF-7 (Breast Cancer) | This compound | 5.2 |

| A549 (Lung Cancer) | This compound | 8.9 |

| HEK293 (Non-cancerous) | This compound | > 50 |

| MCF-7 (Breast Cancer) | Doxorubicin (Control) | 0.15 |

Tier 2: Mechanistic Assays - Elucidating the "How"

If the primary screen reveals promising and selective cytotoxic activity, the next step is to investigate the mechanism.

Anticancer Mechanism

A. Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[11] Its induction can be confirmed by detecting key hallmarks like caspase activation and phosphatidylserine (PS) externalization.[12]

Caption: Simplified overview of key apoptosis signaling pathways.

-

Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, the primary executioner caspases.[13] It is a simple, add-mix-read assay suitable for a 96-well format. An increase in luminescence compared to vehicle-treated cells indicates apoptosis induction.

-

Annexin V Staining: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane. Fluorescently-labeled Annexin V binds to this exposed PS and can be detected by flow cytometry or fluorescence microscopy. Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

B. Inhibition of Cell Migration and Invasion

A compound's ability to inhibit cancer cell metastasis is a highly desirable trait.

-

Transwell Invasion Assay (Boyden Chamber): This assay quantifies the ability of cells to invade through an extracellular matrix (ECM) barrier.[14][15]

-

Protocol Rationale: A porous membrane insert is coated with a layer of Matrigel (an ECM substitute).[15] Cells are seeded in the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., 10% FBS). The test compound is added to the upper chamber with the cells. After incubation (e.g., 24-48 hours), non-invading cells are removed from the top of the membrane. Cells that have invaded through the Matrigel and migrated to the underside of the membrane are fixed, stained, and counted.[16] A reduction in the number of stained cells compared to the vehicle control indicates inhibition of invasion.

-

Anti-inflammatory Potential

Chronic inflammation is linked to various diseases, and quinoline derivatives have shown anti-inflammatory properties.[3][17]

-

Inhibition of Protein Denaturation Assay: Denaturation of proteins is a well-documented cause of inflammation.[18][19] This spectrophotometric assay assesses the ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA). The turbidity of the solution is measured, and a reduction in turbidity in the presence of the compound suggests anti-inflammatory activity.[19]

-

Lipoxygenase (LOX) Inhibition Assay: Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[20] The ability of this compound to inhibit LOX can be measured using commercially available kits, which typically monitor the formation of the enzymatic product via a colorimetric or fluorometric readout.[17]

Antimicrobial Activity

The quinoline core is present in many antibacterial drugs.[3] It is therefore prudent to screen this compound for antimicrobial effects.

-

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

-

Protocol Rationale: Serial two-fold dilutions of the compound are prepared in a 96-well plate with a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[21] Each well is then inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). After incubation for 16-20 hours, the plates are visually inspected for turbidity. The MIC is the lowest concentration where no growth is observed.[21][23]

-

Data Presentation: MIC

| Microorganism | Compound | MIC (µg/mL) |

| S. aureus (Gram-positive) | This compound | 16 |

| E. coli (Gram-negative) | This compound | > 128 |

| S. aureus (Gram-positive) | Vancomycin (Control) | 1 |

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the comprehensive . By starting with foundational physicochemical analysis and progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently build a detailed biological profile of the compound. Positive results in any of the Tier 2 assays—be it apoptosis induction, invasion inhibition, anti-inflammatory action, or antimicrobial activity—provide a strong rationale for further lead optimization and eventual progression to in vivo animal models.

References

- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.

- The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.

- In vitro assays and techniques utilized in anticancer drug discovery - PubMed.

- Cell migr

- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US.

- Biological activities of quinoline deriv

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Cell Migr

- Cell Invasion and Migration Assays | Your Home for Cell Research - Omni Life Science.

- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry.

- In vitro Cell Migration, Invasion, and Adhesion Assays:

- Biological Activities of Quinoline Deriv

- Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC - PubMed Central.

- Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific.

- Bioassays for anticancer activities - PubMed.

- (PDF)

- In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.

- MTT assay - Wikipedia.

- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

- In-vitro approaches to evaluate the anti-inflamm

- (PDF)

- In Vitro Antimicrobials - Pharmacology Discovery Services.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - US.

- Incucyte® Apoptosis Assays for Live-Cell Analysis - Sartorius.

- In vitro methods of screening of anticancer agents | PPTX - Slideshare.

- Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH.

- Apoptosis Assays - Sigma-Aldrich.

- Apoptosis Assays - Promega Corpor

- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry - PMC - PubMed Central.

- In Vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.

- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH.

- In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol

- Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery | Journal of Medicinal Chemistry - ACS Public

- Physicochemical Characterization - Cre

- Characterization of Physicochemical Properties - Pace Analytical.

- Physicochemical Characteriz

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 5. pacelabs.com [pacelabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. アポトーシスアッセイ [promega.jp]

- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 16. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jddtonline.info [jddtonline.info]

- 18. researchgate.net [researchgate.net]

- 19. bbrc.in [bbrc.in]

- 20. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

3-(4-Fluorobenzoyl)quinoline: A Mechanistic Hypothesis for a Novel Anticancer Candidate

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents.[1][2] This technical guide puts forth a mechanistic hypothesis for a novel quinoline derivative, 3-(4-Fluorobenzoyl)quinoline, as a potential anticancer agent. Drawing upon the extensive literature on quinoline-based kinase inhibitors and the central role of aberrant signaling pathways in oncology, we postulate that this compound functions as a potent and selective inhibitor of the PI3K/Akt/mTOR signaling cascade.[3][4][5] This document provides a comprehensive rationale for this hypothesis, outlines a detailed experimental roadmap for its validation, and presents the potential therapeutic implications of this compound in cancer treatment.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] In the realm of oncology, numerous quinoline-based compounds have been successfully developed as inhibitors of key signaling molecules, particularly protein kinases.[6][7] Several FDA-approved drugs, such as bosutinib and lenvatinib, feature a quinoline core and function by targeting kinases that drive tumor growth and proliferation.[8] The versatility of the quinoline ring system allows for diverse chemical modifications, enabling the fine-tuning of target specificity and pharmacological properties.

The subject of this guide, this compound, is a synthetic quinoline derivative characterized by a benzoyl group at the 3-position and a fluorine substitution on the phenyl ring. While this specific molecule is not extensively characterized in the public domain, its structural motifs provide valuable clues to its potential mechanism of action. The 3-aroylquinoline scaffold has been associated with antiproliferative activity, and the quinoline core is a well-established pharmacophore for kinase inhibition.[9]

The PI3K/Akt/mTOR Pathway: A Central Hub in Cancer Pathogenesis

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] This pathway is one of the most frequently dysregulated signaling networks in human cancers, with mutations or amplifications in its core components, such as PIK3CA (encoding the p110α catalytic subunit of PI3K) and AKT, or the loss of the tumor suppressor PTEN, being common oncogenic events.[5]

Hyperactivation of the PI3K/Akt/mTOR pathway leads to uncontrolled cell proliferation and resistance to apoptosis, hallmarks of cancer. Consequently, targeting the key nodes of this pathway has become a major focus of anticancer drug development.[10]

The Mechanistic Hypothesis: this compound as a PI3K/Akt/mTOR Pathway Inhibitor

We hypothesize that this compound exerts its anticancer effects by directly inhibiting one or more key kinases within the PI3K/Akt/mTOR pathway. The rationale for this hypothesis is multi-faceted:

-

Structural Analogy: The quinoline scaffold is a privileged structure for ATP-competitive kinase inhibitors. The 3-benzoyl substituent can potentially mimic the purine ring of ATP, facilitating binding to the kinase hinge region.

-

Known Quinoline Inhibitors: Many established quinoline-based anticancer agents target tyrosine kinases and serine/threonine kinases, which are integral components of the PI3K/Akt/mTOR pathway and its upstream activators (e.g., EGFR, VEGFR).[8][11][12]

-

The Role of the Fluorine Atom: The 4-fluoro substitution on the benzoyl ring can enhance binding affinity through favorable electrostatic interactions within the ATP-binding pocket and improve metabolic stability, leading to a more potent and durable inhibitory effect.

Our primary hypothesis is that this compound directly targets the PI3K catalytic subunit, preventing the conversion of PIP2 to PIP3 and thereby blocking the downstream activation of Akt and mTOR.

Proposed Signaling Pathway Inhibition

The hypothesized mechanism of action is depicted in the following signaling pathway diagram:

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Validation Roadmap

To rigorously test our hypothesis, a multi-tiered experimental approach is proposed, progressing from in vitro biochemical assays to cell-based and potentially in vivo studies.

Tier 1: In Vitro Kinase Profiling

The initial step is to determine the direct inhibitory activity of this compound against a panel of purified kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To quantify the inhibitory potency (IC50) of the test compound against a panel of kinases, with a primary focus on PI3K isoforms (α, β, δ, γ) and other key kinases in the pathway (Akt, mTOR, PDK1).

-

Materials:

-

Purified recombinant human kinases.

-

Kinase-specific substrates and ATP.

-

This compound stock solution.

-

Assay buffer and detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for the recommended time.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation: Kinase Inhibition Profile

| Kinase Target | IC50 (nM) of this compound |

| PI3Kα | To be determined |

| PI3Kβ | To be determined |

| PI3Kδ | To be determined |

| PI3Kγ | To be determined |

| Akt1 | To be determined |

| mTOR | To be determined |

| PDK1 | To be determined |

| Control Kinases | To be determined |

Tier 2: Cell-Based Mechanistic Assays

Following the identification of a primary kinase target, the next phase involves validating the on-target activity of the compound in a cellular context.

Experimental Protocol: Western Blot Analysis of Pathway Phosphorylation

-

Objective: To assess the effect of the test compound on the phosphorylation status of key downstream effectors of the PI3K/Akt/mTOR pathway in cancer cell lines known to have a hyperactivated pathway (e.g., MCF-7, PC-3).

-

Materials:

-

Cancer cell lines.

-

Cell culture media and supplements.

-

This compound.

-

Lysis buffer and protease/phosphatase inhibitors.

-

Primary antibodies against p-Akt (Ser473), total Akt, p-S6K, total S6K, and a loading control (e.g., β-actin).

-

Secondary antibodies conjugated to HRP.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified duration.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with specific primary antibodies overnight.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the relative phosphorylation levels.

-

Tier 3: Cellular Phenotypic Assays

The final in vitro validation step is to correlate the observed on-target activity with a relevant anticancer phenotype.

Experimental Protocol: Cell Viability and Apoptosis Assays

-

Objective: To evaluate the effect of the test compound on cancer cell viability and its ability to induce apoptosis.

-

Materials:

-

Cancer cell lines.

-

This compound.

-

Cell viability assay reagents (e.g., MTT, CellTiter-Glo®).

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide).

-

Flow cytometer.

-

-

Procedure (Cell Viability):

-

Seed cells in a 96-well plate.

-

Treat with a dose-response of the compound for 72 hours.

-

Measure cell viability using a colorimetric or luminescent assay.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Procedure (Apoptosis):

-

Treat cells with the compound at its GI50 concentration for 24-48 hours.

-

Stain the cells with Annexin V-FITC and Propidium Iodide.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Experimental Workflow Diagram

Figure 2: A tiered experimental workflow for hypothesis validation.

Potential Therapeutic Implications and Future Directions

Should the proposed hypothesis be validated, this compound could represent a promising new lead compound for the development of a targeted anticancer therapy. Its potential applications could include the treatment of various solid tumors and hematological malignancies that are driven by a hyperactivated PI3K/Akt/mTOR pathway.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the compound.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess its drug-like properties.

-

In Vivo Efficacy Studies: To evaluate its antitumor activity in relevant animal models.

-

Biomarker Discovery: To identify patient populations most likely to respond to this therapy.

Conclusion

This technical guide has presented a scientifically grounded hypothesis for the mechanism of action of this compound as a PI3K/Akt/mTOR pathway inhibitor. The proposed experimental roadmap provides a clear and logical framework for the validation of this hypothesis. The discovery and development of novel, potent, and selective inhibitors of this critical cancer signaling pathway remain a high priority in oncology research, and this compound warrants further investigation as a potential candidate in this endeavor.

References

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

-

Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]

-

Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]

-

Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology. [Link]

-

PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). Frontiers in Oncology. [Link]

-

PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. (2010). Current Medicinal Chemistry. [Link]

-

Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Structure activity relationships of quinoline-containing c-Met inhibitors. (2008). European Journal of Medicinal Chemistry. [Link]

-

Targeting PI3K/Akt/mTOR Signaling in Cancer. (2012). Frontiers in Oncology. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). Molecules. [Link]

-

Role of PI3K/AKT/mTOR in Cancer Signaling. (2018). Seminars in Cancer Biology. [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules. [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). Inorganic and Nano-Metal Chemistry. [Link]

-

Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. (2015). Molecules. [Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). Molecules. [Link]

-

The Chemistry and Biological Applications of 3H‐Pyrrolo[2,3‐c]quinolines and Marinoquinolines. (2021). Chemistry & Biodiversity. [Link]

-

Biological Evaluation of 3-Aryl and/or 4-(N-Aryl)aminocoumarins Against Human Pathogens: Antileishmanial and Antiviral Activities. (2024). Molecules. [Link]

-

Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents. (2011). Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ijmphs.com [ijmphs.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Fluorobenzoyl)quinoline

Introduction

3-(4-Fluorobenzoyl)quinoline is a novel heterocyclic compound with a molecular formula of C16H10FNO and a molecular weight of 251.26 g/mol .[1] Its structure, featuring a quinoline core linked to a fluorobenzoyl moiety, suggests potential applications in medicinal chemistry and materials science, as quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antifungal properties.[2][3] The successful development and application of any new chemical entity are critically dependent on its physicochemical properties, primarily its solubility and stability.

This technical guide provides a comprehensive overview of the methodologies to characterize the aqueous solubility and chemical stability of this compound. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can generate robust and reliable data. The protocols described herein are designed as self-validating systems, incorporating controls and established analytical techniques to ensure data integrity.

Physicochemical Properties and Initial Assessment

The quinoline scaffold, a fusion of a benzene and a pyridine ring, imparts a weakly basic and aromatic character to the molecule.[4][5] Quinoline itself is sparingly soluble in cold water but demonstrates increased solubility in hot water and most organic solvents.[6][7] The presence of the fluorobenzoyl group in this compound is expected to influence its lipophilicity and, consequently, its solubility profile. An initial in-silico prediction of properties such as logP can provide a preliminary estimate of its solubility characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Formula | C16H10FNO | Confirms elemental composition. |

| Molecular Weight | 251.26 g/mol | Essential for concentration calculations. |

| LogP (Octanol/Water) | Value to be determined | Indicator of lipophilicity and potential solubility. |

| pKa | Value to be determined | Predicts ionization state at different pH values. |

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that influences the bioavailability of a potential drug candidate. Both kinetic and thermodynamic solubility assays are essential to fully characterize a compound.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then diluted into an aqueous buffer. This assay is often used in early-stage drug discovery for high-throughput screening.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small aliquot (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation.

-

Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Causality Behind Experimental Choices:

-

DMSO Stock: DMSO is a common solvent for high-throughput screening due to its ability to dissolve a wide range of compounds.

-

Nephelometry: This technique provides a rapid and sensitive measure of precipitation.

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. This is a more time-consuming but more accurate measure of solubility.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Multiple pH Buffers: Assessing solubility at different pH values is crucial for understanding how the compound will behave in different physiological environments (e.g., stomach vs. intestine).

-

HPLC-UV Quantification: This is a robust and widely accepted method for accurately quantifying the concentration of small molecules.

Table 2: Template for Thermodynamic Solubility Data of this compound

| pH of Aqueous Buffer | Temperature (°C) | Solubility (µg/mL) |

| 2.0 | 25 | Experimental Value |

| 5.0 | 25 | Experimental Value |

| 7.4 | 25 | Experimental Value |

| 9.0 | 25 | Experimental Value |

| 7.4 | 37 | Experimental Value |

Chemical Stability Assessment

Evaluating the chemical stability of a compound is paramount to ensure its integrity during storage and to identify potential degradation products. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are a systematic way to investigate the inherent stability of a drug substance.[8]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter.[9] This helps to identify potential degradation pathways and develop a stability-indicating analytical method.

Caption: Workflow for forced degradation studies of this compound.

-

Acidic and Basic Hydrolysis: Incubate a solution of the compound in 0.1 N HCl and 0.1 N NaOH, respectively, at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the degradation over time.

-

Thermal Degradation: Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be kept in the dark.

Development of a Stability-Indicating Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the parent compound from all its degradation products.

Sources

- 1. This compound - CAS:1183511-02-5 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. iipseries.org [iipseries.org]

- 5. ijfmr.com [ijfmr.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. uop.edu.pk [uop.edu.pk]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

Spectroscopic Data of 3-(4-Fluorobenzoyl)quinoline: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Fluorobenzoyl)quinoline, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from analogous compounds found in the chemical literature, providing a robust and predictive spectroscopic profile.

Introduction to this compound

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide range of biological activities and applications in pharmaceuticals and functional materials. The introduction of a 4-fluorobenzoyl group at the 3-position of the quinoline scaffold creates a molecule with unique electronic and structural features, making its thorough characterization essential for further development and application. Understanding the spectroscopic signature of this compound is the first step in unlocking its potential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, based on data from closely related structures.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Quinoline H-2 | 8.90-9.10 | s | - |

| Quinoline H-4 | 8.20-8.40 | s | - |

| Quinoline H-5 | 8.10-8.20 | d | 8.0-9.0 |

| Quinoline H-8 | 7.90-8.00 | d | 8.0-9.0 |

| Quinoline H-6, H-7 | 7.50-7.80 | m | - |

| Fluorobenzoyl H-2', H-6' | 7.90-8.10 | dd | 8.0-9.0, 5.0-6.0 |

| Fluorobenzoyl H-3', H-5' | 7.20-7.40 | t | 8.0-9.0 |

Rationale for Assignments:

-

The protons on the quinoline ring at positions 2 and 4 are expected to be the most deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the nitrogen atom.

-

The protons on the benzoyl ring will exhibit characteristic splitting patterns. The protons ortho to the fluorine atom (H-3' and H-5') will appear as a triplet due to coupling with the fluorine and the adjacent proton. The protons ortho to the carbonyl group (H-2' and H-6') will appear as a doublet of doublets.

-

The remaining quinoline protons (H-5, H-6, H-7, H-8) will resonate in the aromatic region, with splitting patterns determined by their coupling with neighboring protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 194.0-196.0 |

| Fluorobenzoyl C-1' | 132.0-134.0 (d, J ≈ 9 Hz) |

| Fluorobenzoyl C-4' | 165.0-167.0 (d, J ≈ 250 Hz) |

| Fluorobenzoyl C-2', C-6' | 130.0-132.0 (d, J ≈ 9 Hz) |

| Fluorobenzoyl C-3', C-5' | 115.0-117.0 (d, J ≈ 22 Hz) |

| Quinoline C-2 | 152.0-154.0 |

| Quinoline C-3 | 135.0-137.0 |

| Quinoline C-4 | 148.0-150.0 |

| Quinoline C-4a | 128.0-130.0 |

| Quinoline C-5 | 129.0-131.0 |

| Quinoline C-6 | 127.0-129.0 |

| Quinoline C-7 | 129.0-131.0 |

| Quinoline C-8 | 127.0-129.0 |

| Quinoline C-8a | 147.0-149.0 |

Rationale for Assignments:

-

The carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

-

The carbon attached to the fluorine atom (C-4') will show a large coupling constant in the proton-coupled ¹³C NMR spectrum. The other carbons in the fluorobenzoyl ring will also exhibit smaller C-F couplings.

-

The chemical shifts of the quinoline carbons are assigned based on established data for substituted quinolines.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3050-3100 | C-H stretch (aromatic) | Medium |

| 1660-1680 | C=O stretch (ketone) | Strong |

| 1590-1610 | C=C stretch (aromatic) | Medium-Strong |

| 1480-1520 | C=N stretch (quinoline) | Medium |

| 1210-1230 | C-F stretch | Strong |

| 1150-1170 | C-C stretch (benzoyl-quinoline) | Medium |

| 750-850 | C-H bend (out-of-plane) | Strong |

Interpretation of the IR Spectrum:

-

The strong absorption band in the region of 1660-1680 cm⁻¹ is a clear indicator of the benzoyl carbonyl group.

-

The presence of multiple bands in the 1450-1610 cm⁻¹ region is characteristic of the aromatic rings of the quinoline and fluorobenzoyl moieties.

-

A strong band in the 1210-1230 cm⁻¹ region is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): m/z = 251.0798

-

Major Fragmentation Pathways:

-

Loss of the fluorobenzoyl group ([M - C₇H₄FO]⁺) to give a fragment at m/z = 128.

-

Loss of the quinoline group ([M - C₉H₆N]⁺) to give a fragment at m/z = 123.

-

Formation of the fluorobenzoyl cation ([C₇H₄FO]⁺) at m/z = 123.

-

Formation of the quinolinyl cation ([C₉H₆N]⁺) at m/z = 128.

-

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, best-practice protocols for the techniques discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (TMS).

IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: If the sample is a low-melting solid or an oil, a thin film can be cast onto a salt plate (e.g., NaCl, KBr).

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric contributions (e.g., CO₂, H₂O).

MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices for this type of molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight, Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of spectroscopic data acquisition and interpretation for the characterization of this compound.

literature review of substituted benzoylquinolines

An In-Depth Technical Guide to Substituted Benzoylquinolines: Synthesis, Biological Activity, and Structure-Activity Relationships

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of substituted benzoylquinolines, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthetic strategies employed to create these molecules, explore their diverse biological activities, and analyze the critical structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the unique properties of the benzoylquinoline scaffold.

The Benzoylquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational scaffold in the development of therapeutic agents.[1][2][3] When functionalized with a benzoyl group, the resulting benzoylquinoline core exhibits a remarkable versatility, giving rise to derivatives with a wide spectrum of biological activities.[4][5][6] This structural motif is considered a "privileged structure" because it can interact with a variety of biological targets, making it a fertile ground for drug discovery.

Substituted benzoylquinolines have been extensively investigated for their potential as:

-

Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines through mechanisms like kinase inhibition and cell cycle arrest.[4][7][8]

-

Antimicrobial Agents: Exhibiting potent activity against a range of bacteria (including multi-drug resistant strains) and fungi.[5][9][10][11]

-

Anti-inflammatory Agents: Targeting key enzymes in inflammatory pathways such as COX and PDE4.[12][13][14]

The therapeutic potential of these compounds is highly dependent on the nature and position of substituents on both the quinoline and benzoyl rings, a concept we will explore in detail in the Structure-Activity Relationship sections.

Synthetic Strategies: Building the Benzoylquinoline Core

The synthesis of substituted benzoylquinolines can be achieved through various methodologies, ranging from classical multi-step procedures to more efficient modern catalytic and multi-component reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Multi-Component and Cascade Reactions

Modern synthetic chemistry favors efficiency and atom economy. Three-component cascade reactions provide a powerful tool for the rapid assembly of complex molecules like quinolines from simple, readily available precursors. One such elegant approach involves the annulation of aryl diazonium salts, nitriles, and alkynes.[15] This method is advantageous as it is often catalyst- and additive-free, proceeding cleanly to afford multiply substituted quinolines.[15]

Causality Behind Experimental Choice: The selection of a multi-component strategy is driven by the need for rapid library synthesis. By varying the three starting components (diazonium salt, nitrile, alkyne), a diverse range of substituted quinolines can be generated efficiently, which is ideal for initial screening and SAR studies.

Metal-Catalyzed Cross-Coupling and Annulation

Transition-metal catalysis offers a robust and versatile platform for constructing the quinoline scaffold.

-

Ruthenium(II)-Catalyzed Annulation: An efficient method for synthesizing highly substituted isoquinolines involves the Ru(II)-catalyzed intermolecular oxidative annulation of benzoyl isocyanates with diaryl alkynes.[16] This approach allows for the formation of complex structures under controlled conditions.

-

Copper-Catalyzed C-N Bond Formation: Copper catalysis is particularly useful for C-N bond formation, a key step in the synthesis of many nitrogen-containing heterocycles.[17] For instance, a one-pot, two-fold Cu-catalyzed protocol has been developed for the efficient synthesis of N-alkyl benzimidazoquinazolinone derivatives, a related class of compounds.[17] Similar principles can be applied to the synthesis of substituted quinolines.

Causality Behind Experimental Choice: Metal-catalyzed reactions are chosen for their high efficiency, functional group tolerance, and ability to form specific bonds with high regioselectivity. This control is crucial when synthesizing a specific target molecule with a defined substitution pattern.

Cyclization and Condensation Strategies

Intramolecular cyclization is a fundamental strategy for forming the quinoline ring system. One method involves the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene to create precursors that can be cyclized with naphthalen-1-amine in a single step to yield trisubstituted benzo[h]quinolines.[18][19] Another approach relies on a [4+2] condensation of aromatic amines, aldehydes, and tertiary amines, where the tertiary amine acts as the vinyl source to form the new pyridine ring.[20]

Causality Behind Experimental Choice: Cyclization strategies are often employed when the desired substitution pattern can be readily installed on an acyclic precursor. This allows for a convergent synthesis where different fragments are prepared separately and then combined and cyclized in the final steps.

General Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and screening of substituted benzoylquinolines.

Caption: A generalized workflow for the synthesis and biological evaluation of substituted benzoylquinolines.

Biological Activities and Structure-Activity Relationships (SAR)

The true value of the benzoylquinoline scaffold lies in its diverse biological activities. The following sections explore its application in key therapeutic areas, with a focus on how specific structural modifications influence biological outcomes.

Anticancer Activity

Substituted benzoylquinolines have emerged as a promising class of anticancer agents.[1][4][6] Their mechanism of action is often multifaceted, involving the inhibition of key cellular processes required for cancer cell proliferation and survival.[2][3][8]

Mechanism of Action: Many quinoline derivatives exert their anticancer effects by:

-

Inhibiting Growth Pathways: Targeting protein kinases such as EGFR (Epidermal Growth Factor Receptor).[7]

-

Inducing Apoptosis: Triggering programmed cell death.[8]

-

Cell Cycle Arrest: Halting the cell division cycle, thereby preventing proliferation.[8]

-

Inhibiting Angiogenesis: Preventing the formation of new blood vessels that supply tumors.[8]

Structure-Activity Relationship Insights:

-

Quaternary Salts: Quaternization of the quinoline nitrogen can lead to potent anticancer compounds. Aromatic substituents on these salts have shown selective activity against leukemia cells.[4]

-

Cycloadducts: [3+2] dipolar cycloaddition reactions on benzo[f]quinoline precursors have yielded cycloadducts with stronger anticancer activity than their quaternary salt counterparts, particularly against CNS cancer and leukemia cell lines.[6]

-

Substitution at C2 and C4: 2,4-disubstituted quinolines are particularly important, showing excellent results through various mechanisms including apoptosis and cell cycle arrest.[8]

-

Linker and Substituent Effects: In related quinoxaline derivatives, the nature of the linker at position 3 and the electronic properties of substituents on the fused aromatic rings significantly impact activity. For example, a benzyl linker was found to increase activity, while electron-withdrawing groups like NO2 decreased it.[21] These principles often translate to the quinoline scaffold.

Table 1: Anticancer Activity of Representative Benzoquinoline Derivatives

| Compound Type | Derivative Example | Cancer Cell Line | Activity/Potency | Reference |

| Benzo[f]quinoline Quaternary Salt | Compound 3d | Non-Small Cell Lung (HOP-92), Melanoma (LOX IMVI, SK-MEL-5), Breast (MDA-MB-468) | Remarkable cytotoxic efficiency | [4] |

| Benzo[f]quinoline Quaternary Salt | Compound 3f | Leukemia | Highly selective activity | [4] |

| Benzo[c]quinoline Cycloadduct | Compound 5a | CNS Cancer (SNB-75) | Significant lethality (12%) | [6] |